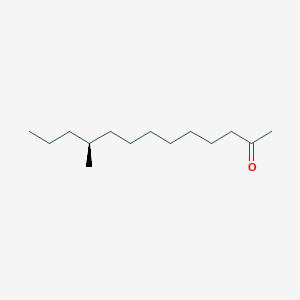
(10S)-10-Methyltridecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10S)-10-Methyltridecan-2-one: is an organic compound with the molecular formula C14H28O . It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a long hydrocarbon chain. This compound is notable for its structural specificity, with the (10S) configuration indicating the stereochemistry at the 10th carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (10S)-10-Methyltridecan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain hydrocarbons and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired ketone.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired purity and stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced analytical techniques ensures the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (10S)-10-Methyltridecan-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of (10S)-10-Methyltridecan-2-ol.
Substitution: The compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (10S)-10-Methyltridecan-2-one serves as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its specific stereochemistry makes it a valuable compound for studying stereochemical effects in chemical reactions.
Biology:
Biochemical Pathways: It is used to investigate biochemical pathways involving ketones and their derivatives.
Enzyme Studies: The compound is employed in studies of enzyme-catalyzed reactions, particularly those involving ketone reduction or oxidation.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry:
Fragrance and Flavor Industry: The compound is used in the formulation of fragrances and flavors due to its unique scent profile.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of (10S)-10-Methyltridecan-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through pathways involving the carbonyl group, which can participate in nucleophilic addition and other reactions.
Comparación Con Compuestos Similares
(10R)-10-Methyltridecan-2-one: The enantiomer of (10S)-10-Methyltridecan-2-one, differing in stereochemistry.
Tridecan-2-one: A similar ketone without the methyl group at the 10th position.
Decan-2-one: A shorter-chain ketone with similar chemical properties.
Uniqueness:
Stereochemistry: The (10S) configuration provides unique stereochemical properties that influence its reactivity and interactions.
Functional Group Position: The position of the methyl group and the carbonyl group in the molecule contributes to its distinct chemical behavior.
Propiedades
Número CAS |
82621-54-3 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
(10S)-10-methyltridecan-2-one |
InChI |
InChI=1S/C14H28O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13H,4-12H2,1-3H3/t13-/m0/s1 |
Clave InChI |
NJTTWHKSGLGWQM-ZDUSSCGKSA-N |
SMILES isomérico |
CCC[C@H](C)CCCCCCCC(=O)C |
SMILES canónico |
CCCC(C)CCCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


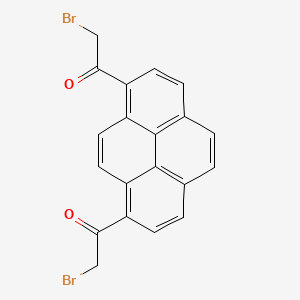
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
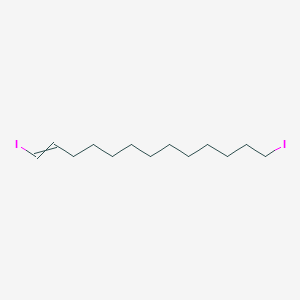
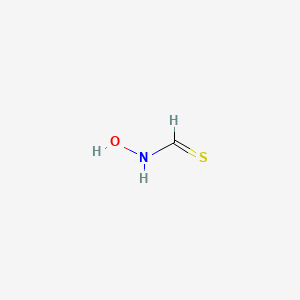
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
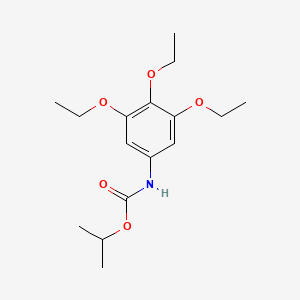
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

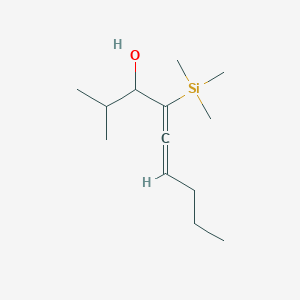
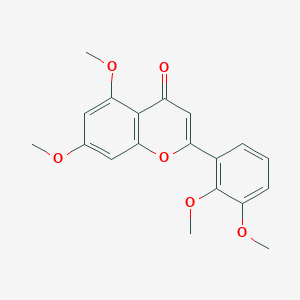
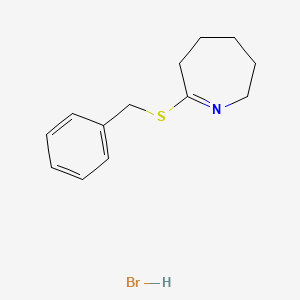
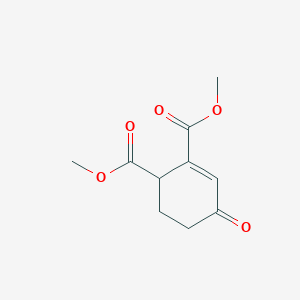
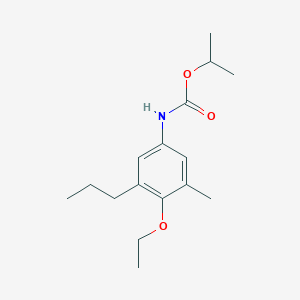
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
